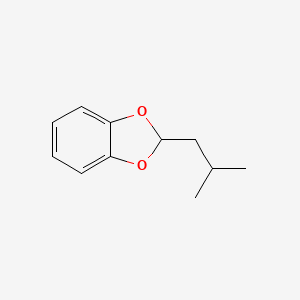

2-(2-Methylpropyl)-2H-1,3-benzodioxole

説明

Structure

3D Structure

特性

CAS番号 |

922524-33-2 |

|---|---|

分子式 |

C11H14O2 |

分子量 |

178.23 g/mol |

IUPAC名 |

2-(2-methylpropyl)-1,3-benzodioxole |

InChI |

InChI=1S/C11H14O2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8,11H,7H2,1-2H3 |

InChIキー |

QSPFJJQGKCMEBY-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC1OC2=CC=CC=C2O1 |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for 2 2 Methylpropyl 2h 1,3 Benzodioxole

Historical Perspective of Benzodioxole Synthesis Relevant to 2-(2-Methylpropyl)-2H-1,3-benzodioxole

The synthesis of the 1,3-benzodioxole (B145889) ring system has been a subject of chemical interest for over a century, largely driven by the discovery of naturally occurring compounds containing this moiety and their bioactive properties. Early methods for the synthesis of the parent compound, 1,3-benzodioxole, laid the foundational chemistry relevant to all its derivatives, including 2-(2-methylpropyl)-2H-1,3-benzodioxole.

Historically, the most common approach involved the reaction of catechol with a methylene (B1212753) source. One of the earliest and most straightforward methods was the condensation of catechol with disubstituted halomethanes, such as dichloromethane (B109758) or diiodomethane, in the presence of a base. This reaction, known as the Williamson ether synthesis, forms the characteristic methylenedioxy bridge.

Another significant historical development was the use of formaldehyde (B43269) or its equivalents with catechol under acidic conditions. This acid-catalyzed reaction forms the five-membered dioxole ring through an acetal (B89532) formation mechanism. The initial interest in these compounds was significantly boosted by the discovery that certain 1,3-benzodioxole derivatives, found in sesame oil, act as potent synergists for pyrethrum insecticides. chemicalbook.com This discovery spurred further research into the synthesis of various derivatives to explore their structure-activity relationships. These classical methods, while effective for the parent compound, highlighted the key precursors—catechol and a single-carbon electrophile—paving the way for the development of more direct routes to 2-substituted analogues.

Direct Synthesis Routes to the 2H-1,3-benzodioxole Core

The synthesis of 2-substituted-2H-1,3-benzodioxoles, such as the target compound, does not typically involve the pre-formation of the benzodioxole ring followed by substitution. Instead, the core ring and the C2-substituent are constructed concurrently in a single, efficient step through the principle of acetalization.

Key Reaction Pathways and Reagents

The primary and most direct pathway to 2-(2-Methylpropyl)-2H-1,3-benzodioxole is the acid-catalyzed condensation of catechol with isovaleraldehyde (B47997) (3-methylbutanal). This reaction is a specific example of a general method for producing 2-substituted benzodioxoles. google.comprepchem.com The mechanism proceeds through the formation of a hemiacetal, followed by the elimination of water and subsequent ring closure to form the stable acetal, which is the benzodioxole ring. libretexts.orgmasterorganicchemistry.com

The key reagents for this pathway are:

Catechol: Provides the benzene (B151609) ring and the two oxygen atoms for the dioxole ring.

Aldehyde or Ketone: The carbonyl compound determines the substituent at the 2-position. For the target molecule, isovaleraldehyde is used. google.com

Acid Catalyst: A catalyst is required to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the weakly nucleophilic hydroxyl groups of catechol. libretexts.org Common catalysts include sulfuric acid (H₂SO₄) prepchem.com, p-toluenesulfonic acid (p-TsOH), or solid acid catalysts. google.com

Solvent: An inert solvent, typically one that can form an azeotrope with water (e.g., benzene, toluene, or cyclohexane), is often used to facilitate the removal of the water byproduct. google.comprepchem.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield of the desired benzodioxole and ensuring high selectivity. The key to optimization lies in effectively shifting the reaction equilibrium to the product side.

Water Removal: The most critical factor for achieving high yield is the removal of water. This is commonly accomplished by azeotropic distillation using a Dean-Stark apparatus. libretexts.org Solvents like benzene or cyclohexane (B81311) are employed to form a low-boiling azeotrope with water, which is distilled out of the reaction mixture, thereby driving the reaction to completion. google.comprepchem.com

Catalyst Choice: While traditional mineral acids like H₂SO₄ are effective, they can sometimes lead to side reactions or be difficult to remove from the product mixture. prepchem.com Modern approaches may utilize heterogeneous solid acid catalysts. For instance, a carbon-based solid acid has been reported to effectively catalyze the reaction between catechol and various aldehydes, offering advantages such as high conversion rates (over 80%), excellent selectivity (over 95%), and ease of catalyst recovery. google.com

Stoichiometry and Temperature: The ratio of reactants can also be optimized. A slight excess of the aldehyde is sometimes used to ensure complete conversion of the more valuable catechol. prepchem.com The reaction is typically performed at the reflux temperature of the chosen azeotropic solvent to ensure continuous removal of water.

The following interactive table summarizes reaction conditions for the synthesis of related 2-substituted-1,3-benzodioxoles, illustrating typical parameters that would be adapted for the synthesis of 2-(2-methylpropyl)-2H-1,3-benzodioxole.

| Catechol Reactant | Carbonyl Reactant | Catalyst | Solvent | Key Condition | Reported Yield/Conversion |

| Catechol | Isobutyraldehyde | Sulfuric Acid | Benzene | Azeotropic reflux | Not specified |

| Catechol | Acetone | Hydrogen Chloride | Acetone (reagent & solvent) | Low temperature (0-15°C) | 26% |

| Catechol | Various Aldehydes | Carbon-based solid acid | Cyclohexane | Azeotropic reflux | >80% Conversion |

This table is generated based on data from syntheses of analogous compounds. google.comprepchem.comprepchem.com

Introduction of the 2-Methylpropyl Substituent

The introduction of the 2-methylpropyl (isobutyl) group at the 2-position of the benzodioxole ring is achieved directly during the ring-forming reaction, not by subsequent functionalization of a pre-existing benzodioxole molecule.

Alkylation and Functionalization Strategies at the 2-Position

The definitive strategy for synthesizing 2-(2-Methylpropyl)-2H-1,3-benzodioxole is the selection of the appropriate carbonyl precursor in the condensation reaction with catechol. The 2-methylpropyl moiety is sourced directly from isovaleraldehyde (IUPAC name: 3-methylbutanal).

The reaction involves the acid-catalyzed formation of an acetal between the two hydroxyl groups of catechol and the carbonyl carbon of isovaleraldehyde. This cyclization reaction directly and efficiently installs the 2-methylpropyl group at the C2 position of the newly formed heterocyclic ring. Alternative strategies, such as attempting to perform a Friedel-Crafts alkylation on the parent 1,3-benzodioxole, would result in substitution on the aromatic ring rather than at the C2 position. Direct alkylation at the C2 position is not a viable pathway as it would require the deprotonation of the methylene bridge, which is not chemically feasible under standard alkylating conditions. Therefore, the convergent strategy of reacting catechol with the corresponding aldehyde is the sole practical method.

Chemo- and Regioselectivity Considerations

The synthesis of 2-(2-methylpropyl)-2H-1,3-benzodioxole from catechol and isovaleraldehyde is characterized by high levels of chemo- and regioselectivity, which are largely inherent to the chosen reactants and reaction type.

Regioselectivity: The regioselectivity of the reaction is perfectly controlled by the structure of catechol. Since the two hydroxyl groups are positioned ortho to each other on the benzene ring, the reaction with a single aldehyde molecule can only lead to the formation of the five-membered 1,3-benzodioxole ring. The formation of other regioisomers is not possible.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In this synthesis, the primary consideration is the selective formation of the acetal. Under acidic conditions, the carbonyl group of isovaleraldehyde is activated by protonation, making it highly electrophilic. The hydroxyl groups of catechol then act as nucleophiles. The main competing side reactions could include self-polymerization of the aldehyde or undesired reactions involving the aromatic ring of catechol. However, by using controlled conditions, particularly the continuous removal of water to ensure the irreversibility of the final acetal-forming step, the reaction demonstrates high chemoselectivity for the desired benzodioxole product. The use of optimized catalysts, such as solid acids, can further enhance selectivity by minimizing side reactions, leading to reported selectivities of over 95%. google.com

Protection and Deprotection Strategies in Multistep Syntheses Involving Benzodioxoles

In the landscape of complex, multistep organic synthesis, the strategic use of protecting groups is fundamental to achieving selectivity and preventing unwanted side reactions. The 1,3-benzodioxole moiety itself is a classic and robust protecting group for 1,2-diols (catechols).

Benzodioxole as a Protecting Group for Catechols:

The formation of the benzodioxole ring serves to mask the two hydroxyl groups of a catechol. This is particularly crucial when subsequent reactions involve conditions that are incompatible with free phenols, such as strongly basic environments or reactions requiring selective functionalization elsewhere on the aromatic ring.

Protection (Acetal Formation): The catechol is typically reacted with a methylene source, such as a dihalomethane (e.g., dibromomethane) or by forming an acetal with an aldehyde or ketone, under acidic conditions. sciencemadness.org This effectively shields the reactive hydroxyl groups.

Deprotection (Acetal Cleavage): The catechol can be regenerated by cleaving the acetal. This is generally accomplished through acid-catalyzed hydrolysis. The stability of the benzodioxole ring allows for its removal under conditions that may not affect other protecting groups, enabling orthogonal protection strategies.

Stability of the Benzodioxole Ring in Further Transformations:

Once formed, the 1,3-benzodioxole ring is a stable entity, tolerant of a wide range of reaction conditions, which makes it highly valuable in multistep syntheses. Its stability allows for chemical modifications on other parts of the molecule without disturbing the protected catechol. Research has demonstrated the compatibility of the benzodioxole moiety with various powerful synthetic transformations:

Cross-Coupling Reactions: The benzodioxole framework has been shown to be stable under the conditions required for Suzuki-Miyaura coupling reactions. researchgate.networldresearchersassociations.com This involves the use of palladium catalysts and bases, indicating the ring's resilience to these reagents. researchgate.networldresearchersassociations.com

Acylation Reactions: Friedel-Crafts acylation can be performed on the aromatic portion of the benzodioxole molecule using heterogeneous recyclable catalysts, demonstrating the ring's stability even at elevated temperatures (e.g., 100 °C). nih.gov

Other Transformations: The synthesis of complex benzodioxole derivatives has involved nucleophilic substitution, 1,3-dipolar cycloadditions, and the use of various reagents like phosphorus pentoxide and sodium azide, further underscoring the chemical stability of the core structure. worldresearchersassociations.comnih.gov

This inherent stability reduces the need for additional protection-deprotection steps for the benzodioxole unit itself, streamlining the synthetic route.

| Strategy | Typical Reagents | Purpose | Key Considerations |

|---|---|---|---|

| Protection (Formation) | Catechol + Aldehyde/Ketone, Acid Catalyst (e.g., HCl, H₂SO₄) | To protect a 1,2-diol (catechol) from undesired reactions. | Reaction conditions must be controlled to prevent side reactions. |

| Deprotection (Cleavage) | Aqueous Acid (e.g., HCl, H₂SO₄) | To regenerate the free catechol for subsequent steps. | The conditions must be compatible with other functional groups in the molecule. |

| Stability in Synthesis | Stable to Pd-catalysis, moderate acids/bases, acylation conditions. | Allows for extensive functionalization of the molecule without affecting the benzodioxole ring. | Extremely strong acidic or oxidizing conditions may lead to ring cleavage. |

Purification and Isolation Techniques for 2-(2-Methylpropyl)-2H-1,3-benzodioxole

The purification and isolation of 2-(2-Methylpropyl)-2H-1,3-benzodioxole, a liquid acetal, relies on standard organic chemistry techniques designed to separate the target compound from unreacted starting materials, catalysts, and byproducts.

Liquid-Liquid Extraction: Following the synthesis, an initial workup using a separating funnel is typically employed. savemyexams.com The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and washed with water or a mild aqueous base (like sodium bicarbonate solution) to remove the acid catalyst and any water-soluble impurities. nih.govsavemyexams.com

Drying: The organic layer collected from the extraction is treated with an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water before solvent evaporation. savemyexams.com

Distillation: As an acetal, the compound is likely amenable to purification by distillation. alfa-chemistry.com For compounds with relatively high boiling points, vacuum distillation is the preferred method. This technique lowers the boiling point, preventing thermal decomposition of the compound and allowing for efficient separation from less volatile impurities.

Column Chromatography: For achieving high purity, column chromatography is a powerful tool. mdpi.com The crude product is loaded onto a column of silica (B1680970) gel or alumina (B75360) and eluted with a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate. The polarity of the solvent is optimized to achieve clear separation of the desired product from any closely related impurities.

Specialized Treatments: In some cases, acetals may contain residual aldehyde or alcohol impurities. Treatment with alkali metals or their superoxides can be used to react with and remove these impurities prior to a final distillation step. google.comgoogle.com

| Technique | Description | Purpose |

|---|---|---|

| Liquid-Liquid Extraction | Partitioning the compound between an organic solvent and an aqueous phase. | Initial removal of acid catalysts and water-soluble impurities. nih.gov |

| Vacuum Distillation | Distillation under reduced pressure. | Purification of the liquid product by separating it based on boiling point, avoiding thermal degradation. alfa-chemistry.com |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | High-purity separation from byproducts with similar boiling points. mdpi.com |

| Use of Drying Agents | Addition of an anhydrous salt (e.g., MgSO₄) to the organic solution. | Removal of trace amounts of water before final purification. savemyexams.com |

Enantioselective Synthesis Approaches for Chiral Analogs

The 2-(2-Methylpropyl)-2H-1,3-benzodioxole molecule is chiral at the C2 position. The synthesis of single enantiomers of this compound or its analogs requires specialized asymmetric synthesis techniques. These methods aim to control the stereochemistry at the newly formed acetal carbon.

The primary strategies for achieving enantioselectivity revolve around the use of chiral catalysts, which create a chiral environment that favors the formation of one enantiomer over the other. alfachemic.com

Catalytic Asymmetric Acetalization: This is the most direct approach, involving the reaction of catechol and isovaleraldehyde in the presence of a chiral catalyst. Chiral Brønsted acids, such as chiral phosphoric acids (e.g., TRIP), have proven effective in catalyzing enantioselective transacetalization reactions, which could be adapted for direct acetal synthesis. acs.orgnih.gov These catalysts activate the aldehyde and guide the nucleophilic attack of the catechol to occur selectively from one face.

Asymmetric Hydrogenation: An alternative strategy involves the synthesis of a prochiral precursor, such as a 2-(2-methylpropyl)-1,3-benzodioxolium salt, followed by asymmetric hydrogenation. Chiral metal complexes, often containing rhodium (Rh) or ruthenium (Ru) with chiral phosphine (B1218219) ligands, are well-suited for this type of transformation, reducing the C=N+ or related double bond to create the chiral center with high enantiomeric excess. alfachemic.comrsc.org

Use of Chiral Auxiliaries: A classical approach involves attaching a chiral auxiliary to one of the starting materials. For instance, a derivative of catechol or isovaleraldehyde could be prepared with a covalently bonded chiral group. This group would direct the stereochemical outcome of the acetalization reaction. Following the reaction, the auxiliary would be cleaved to yield the enantiomerically enriched product.

The development of novel chiral catalysts, including those based on helical structures or supported on recyclable polymers, continues to expand the toolkit for these types of asymmetric transformations. rsc.orgmiami.edu

| Approach | Description | Example Catalyst/Reagent Type |

|---|---|---|

| Catalytic Asymmetric Acetalization | Direct formation of the chiral acetal from catechol and an aldehyde using a chiral catalyst. | Chiral Phosphoric Acids (e.g., TRIP). acs.orgnih.gov |

| Asymmetric Hydrogenation | Reduction of a prochiral precursor (e.g., a benzodioxolium salt) using a chiral catalyst. | Chiral Rhodium (Rh) or Ruthenium (Ru) complexes with chiral phosphine ligands. rsc.org |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of the reaction. | Attachment of a recoverable chiral group to either the catechol or aldehyde precursor. |

Chemical Reactivity and Mechanistic Studies of 2 2 Methylpropyl 2h 1,3 Benzodioxole

Reactivity of the Benzodioxole Heterocycle

The 1,3-benzodioxole (B145889) moiety, also known as the methylenedioxyphenyl group, is a common structural motif in a variety of natural products and synthetic compounds. Its reactivity is largely influenced by the presence of the two oxygen atoms in the dioxole ring, which donate electron density to the aromatic ring, thereby activating it towards electrophilic attack.

The electron-donating nature of the dioxole ring renders the aromatic nucleus of 2-(2-Methylpropyl)-2H-1,3-benzodioxole more susceptible to electrophilic substitution than benzene (B151609) itself. These reactions are expected to occur preferentially at the positions ortho and para to the dioxole oxygens.

One of the primary examples of electrophilic aromatic substitution on the 1,3-benzodioxole ring is Friedel-Crafts acylation . This reaction introduces an acyl group onto the aromatic ring, typically using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For instance, the acylation of 1,3-benzodioxole can be achieved with high conversion and selectivity, demonstrating the heightened reactivity of the ring system. cdnsciencepub.com

Another significant transformation is the palladium-catalyzed Suzuki-Miyaura coupling reaction . This cross-coupling reaction allows for the formation of carbon-carbon bonds between the benzodioxole ring and various aryl or vinyl boronic acids. This method has been successfully employed in the synthesis of complex 1,3-benzodioxole derivatives. solubilityofthings.com

| Reaction | Reagents and Conditions | Product Type | Reference |

| Friedel-Crafts Acylation | Propionic anhydride, Heterogeneous acid catalyst (e.g., Zn-Aquivion), Heat | Acylated 1,3-benzodioxole | cdnsciencepub.com |

| Suzuki-Miyaura Coupling | Aryl boronic acid, PdCl2(PPh3)2, PPh3, K2CO3 | Arylated 1,3-benzodioxole | solubilityofthings.com |

The 1,3-benzodioxole ring is generally considered to be a stable heterocyclic system. Its synthesis often involves the condensation of catechol with a suitable methylene (B1212753) source under strong acidic conditions, which suggests a considerable degree of stability in acidic media. chemicalbook.com However, under certain enzymatic or harsh chemical conditions, the methylenedioxy bridge can be cleaved.

Transformations Involving the 2-Methylpropyl Side Chain

The 2-methylpropyl (isobutyl) group attached to the 2-position of the dioxole ring can also undergo a variety of chemical transformations, typical for alkyl side chains on aromatic and heterocyclic systems.

The isobutyl side chain of 2-(2-Methylpropyl)-2H-1,3-benzodioxole is susceptible to oxidation . Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize alkyl side chains on aromatic rings to carboxylic acids. pressbooks.pub This reaction typically proceeds at the benzylic position, if available. In the case of 2-(2-Methylpropyl)-2H-1,3-benzodioxole, the carbon attached to the dioxole ring is a tertiary carbon and lacks a benzylic hydrogen, which would make it resistant to this type of oxidation. However, under forcing conditions, cleavage of the C-C bonds of the side chain could occur.

Conversely, while the isobutyl side chain is already in a reduced state, transformations of other functional groups that might be introduced onto the side chain could involve reduction steps. For instance, if a carbonyl group were to be introduced into the side chain via other reactions, it could be reduced to a methylene group (CH2) through methods like the Clemmensen or Wolff-Kishner reduction.

The isobutyl side chain can be a scaffold for various functional group modifications . For instance, the synthesis of isobutylbenzene (B155976) often proceeds via a Friedel-Crafts acylation of benzene with isobutyryl chloride, followed by a Clemmensen reduction of the resulting ketone. chegg.com This two-step process highlights a common strategy for introducing a branched alkyl chain onto an aromatic ring and represents a potential synthetic route to 2-(2-Methylpropyl)-2H-1,3-benzodioxole from a 2-acyl-1,3-benzodioxole precursor.

Further functionalization could involve halogenation of the side chain under radical conditions, although the selectivity might be poor due to the presence of primary, secondary, and tertiary C-H bonds in the isobutyl group.

Catalytic Reactivity and Transformations

Catalysis plays a crucial role in the functionalization of both the benzodioxole ring and its side chains. As mentioned earlier, palladium- and copper-based catalysts are instrumental in cross-coupling and other C-H functionalization reactions on the aromatic core.

Recent research has highlighted the use of various catalytic systems for the selective oxidation of alkylaromatics. For example, silver-based catalysts have been shown to be effective for the aerobic side-chain oxidation of various alkyl aromatic compounds. desy.de Palladium-catalyzed C-H oxidation is another powerful tool for the functionalization of C(sp3)-H bonds in alkyl groups. nih.gov

Furthermore, the formation of the methylenedioxy bridge itself can be a catalytic process. In nature, cytochrome P450 enzymes catalyze the formation of this structural motif in the biosynthesis of various natural products. nih.gov In synthetic chemistry, various acid catalysts are employed for the condensation reaction that forms the 1,3-benzodioxole ring. chemicalbook.com

| Catalytic Transformation | Catalyst System | Substrate | Product | Reference |

| Friedel-Crafts Acylation | Heterogeneous acid catalysts (e.g., Zn-Aquivion) | 1,3-Benzodioxole | Acylated 1,3-benzodioxole | cdnsciencepub.com |

| Suzuki-Miyaura Coupling | PdCl2(PPh3)2/PPh3 | Bromo-1,3-benzodioxole | Arylated 1,3-benzodioxole | solubilityofthings.com |

| Side-Chain Oxidation | Silver on silica (B1680970) | Alkylaromatics | Oxidized side-chain products | desy.de |

| C-H Oxidation | Palladium catalysts | Alkylamines | Oxidized alkyl groups | nih.gov |

| Methylenedioxy Bridge Formation | Cytochrome P450 | Catechol precursors | 1,3-Benzodioxole derivatives | nih.gov |

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics and thermodynamics provides fundamental insights into the stability and reactivity of a compound. For 2-(2-methylpropyl)-2H-1,3-benzodioxole, these aspects are centered around the cleavage of the C-O bonds within the dioxole ring, most notably during hydrolysis.

Reaction Kinetics of Acetal (B89532) Hydrolysis

The hydrolysis of acetals is a well-documented acid-catalyzed process. orgoreview.commasterorganicchemistry.comchemistrysteps.com The reaction proceeds via a multi-step mechanism involving protonation of one of the oxygen atoms, followed by the departure of a leaving group to form a resonance-stabilized oxonium ion. orgoreview.comchemistrysteps.com Subsequent nucleophilic attack by water and deprotonation yields the corresponding aldehyde or ketone and diol. orgoreview.com For 2-(2-methylpropyl)-2H-1,3-benzodioxole, this would result in the formation of 2-methylpropanal and catechol.

The rate of this reaction is dependent on several factors, including the concentration of the acid catalyst, temperature, and the structure of the acetal itself. The reaction is typically first-order in both the acetal and the acid catalyst. cdnsciencepub.com The stability of the intermediate oxonium ion plays a crucial role in determining the reaction rate. Substituents that can stabilize this positive charge will generally accelerate the hydrolysis.

A study on the hydrolysis of various cyclic ketals revealed that the rate-determining step can change as a function of pH. cdnsciencepub.com At low pH, the breakdown of the hemiacetal intermediate is often rate-limiting, whereas at higher pH values, the formation of the oxocarbenium ion can become the slower step. cdnsciencepub.com

Table 1: General Factors Influencing the Rate of Acetal Hydrolysis

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

| [H⁺] | Increases | Catalyzes the protonation of an acetal oxygen, facilitating the formation of a good leaving group. |

| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed. |

| Electron-donating groups | Increases | Stabilize the intermediate oxonium ion, lowering the activation energy. |

| Steric hindrance | Decreases | Can hinder the approach of the acid catalyst and the nucleophile (water). |

| Ring strain | Varies | Can influence the stability of the ground state and the transition state. |

Thermodynamic Analysis of Acetal Hydrolysis

From a thermodynamic perspective, the hydrolysis of acetals is a reversible reaction. wikipedia.org The position of the equilibrium is influenced by the relative stability of the reactants and products, which can be quantified by the Gibbs free energy change (ΔG) of the reaction.

The equilibrium constant for the hydrolysis of cyclic acetals is also influenced by the stability of the diol formed. In the case of 2-(2-methylpropyl)-2H-1,3-benzodioxole, the formation of the aromatic and relatively stable catechol would be a driving force for the hydrolysis reaction under appropriate conditions.

While precise thermodynamic values for the hydrolysis of 2-(2-methylpropyl)-2H-1,3-benzodioxole are not documented, studies on analogous systems can provide an estimation. For example, the thermodynamics of organosulfate hydrolysis have been investigated, providing insights into the enthalpic and entropic contributions to such reactions. cdnsciencepub.com

Stereochemical Aspects of Reactions Involving Benzodioxoles

The stereochemistry of reactions involving the 2-position of the 1,3-benzodioxole ring is of significant interest, particularly when a chiral center is present or formed at this position.

Stereoselectivity in the Formation of 2-Substituted Benzodioxoles

The synthesis of chiral 2-substituted 1,3-benzodioxoles can be achieved through various stereoselective methods. A common approach involves the reduction of a prochiral ketone precursor. The reduction of a ketone attached to the 2-position of the benzodioxole ring using chiral hydride reagents can lead to the formation of a chiral alcohol with a preference for one enantiomer. acs.orglibretexts.orgacs.org The stereochemical outcome of such reactions is often governed by the steric and electronic properties of the reducing agent and the substrate, with models like Cram's rule providing a predictive framework.

Reactions at the Anomeric Center

The C2 carbon of the 1,3-benzodioxole ring is analogous to the anomeric carbon in carbohydrates. researchgate.netkhanacademy.org Reactions at this center, such as nucleophilic substitution, can proceed with distinct stereochemical outcomes. The stereoselectivity is often influenced by stereoelectronic effects, including the anomeric effect, and the potential for neighboring group participation. researchgate.netresearchgate.net

For instance, nucleophilic substitution reactions at the C2 position of a chiral 2-substituted-1,3-benzodioxole could proceed via an SN1-like mechanism involving a planar oxocarbenium ion intermediate, which would lead to racemization. Alternatively, an SN2-like mechanism would result in an inversion of configuration. The actual pathway and the resulting stereochemistry would depend on the nature of the leaving group, the incoming nucleophile, and the reaction conditions. nih.gov

Studies on acyclic acetals have shown that remote participating groups can influence the stereochemical outcome of substitution reactions. nih.govacs.org A neighboring functional group can interact with the developing positive charge at the C2 position, shielding one face of the molecule and directing the incoming nucleophile to the opposite face, thereby leading to a high degree of stereoselectivity.

In the absence of a chiral center at the 2-position, as is the case for 2-(2-methylpropyl)-2H-1,3-benzodioxole, reactions at this position will not inherently be stereoselective unless a chiral reagent or catalyst is employed. However, the principles of stereoelectronic control and the potential for forming diastereomeric transition states are still relevant in understanding the reactivity of the molecule.

Advanced Spectroscopic and Analytical Characterization of 2 2 Methylpropyl 2h 1,3 Benzodioxole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemical arrangement of 2-(2-Methylpropyl)-2H-1,3-benzodioxole. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 2-(2-Methylpropyl)-2H-1,3-benzodioxole, the spectrum is expected to show distinct signals for the isobutyl group, the aromatic protons of the benzodioxole ring, and the unique proton at the C2 position of the dioxole ring.

The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of chemically distinct carbon environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, CH₃, and quaternary carbons.

Expected ¹H and ¹³C NMR Chemical Shifts:

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm) for the key nuclei in 2-(2-Methylpropyl)-2H-1,3-benzodioxole, based on data from analogous structures and standard chemical shift increments.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H (methine) | 5.8 - 6.2 (t) | 95 - 105 |

| Aromatic H (4,5,6,7) | 6.7 - 6.9 (m) | 108 - 125 |

| C1'-H₂ (methylene) | 1.8 - 2.0 (d) | 45 - 55 |

| C2'-H (methine) | 1.9 - 2.2 (m) | 30 - 35 |

| C3'-H₃ (methyl) | 0.9 - 1.1 (d) | 20 - 25 |

| Aromatic C (3a, 7a) | - | 145 - 150 |

Multiplicity: (t) = triplet, (m) = multiplet, (d) = doublet.

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding framework. huji.ac.ilyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org For 2-(2-Methylpropyl)-2H-1,3-benzodioxole, COSY is expected to show correlations between the protons within the isobutyl group (e.g., between the C1'-H₂ and the C2'-H, and between the C2'-H and the C3'-H₃ protons). It would also reveal the coupling network among the adjacent protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, showing one-bond ¹H-¹³C correlations. It provides a direct and unambiguous link between the proton and carbon skeletons of the molecule. For instance, the aromatic proton signals between 6.7-6.9 ppm would correlate to the carbon signals in the 108-125 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (typically two- to three-bond) ¹H-¹³C correlations, which helps to piece together different fragments of the molecule. beilstein-journals.org Key expected correlations for this structure would include:

A correlation from the C2-H proton to the aromatic carbons C3a and C7a.

Correlations from the C1'-H₂ protons of the isobutyl group to the C2 carbon of the dioxole ring, definitively linking the side chain to the heterocyclic ring.

Correlations from the aromatic protons to their neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connections. libretexts.orgresearchgate.net NOESY can confirm the spatial proximity between the proton at C2 of the dioxole ring and the C1'-H₂ protons of the isobutyl side chain.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments. miamioh.edu

HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula of the compound, providing a powerful confirmation of its identity. For 2-(2-Methylpropyl)-2H-1,3-benzodioxole, the molecular formula is C₁₁H₁₄O₂. HRMS would be expected to yield a measured mass that corresponds very closely to the calculated theoretical exact mass, thus confirming the elemental composition. beilstein-journals.org

Expected HRMS Data:

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₁₁H₁₄O₂ | 178.0994 |

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the molecular ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The analysis of the resulting product ions provides valuable insights into the molecule's structure. unt.eduresearchgate.net

A plausible fragmentation pathway for the molecular ion of 2-(2-Methylpropyl)-2H-1,3-benzodioxole (m/z 178.1) would likely involve the following steps:

Loss of the isobutyl group: The most prominent fragmentation would likely be the cleavage of the C2-C1' bond, resulting in the loss of an isobutyl radical (•C₄H₉, mass 57 Da). This would generate a stable benzodioxolyl cation at m/z 121.1.

Further fragmentation of the benzodioxole ring: The ion at m/z 121.1 could undergo further fragmentation, such as the loss of formaldehyde (B43269) (CH₂O, 30 Da) or carbon monoxide (CO, 28 Da), which are characteristic fragmentation patterns for the benzodioxole moiety.

Predicted Key Fragments in MS/MS:

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss (Da) |

| 178.1 | [C₇H₅O₂]⁺ | 121.1 | 57 (C₄H₉) |

| 121.1 | [C₆H₅O]⁺ | 93.1 | 28 (CO) |

| 121.1 | [C₆H₅O]⁺ (from alternative pathway) | 91.1 | 30 (CH₂O) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The resulting spectra provide a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups. acs.orgmdpi.com For 2-(2-Methylpropyl)-2H-1,3-benzodioxole, these techniques would confirm the presence of the aromatic ring, the C-O ether linkages of the dioxole ring, and the aliphatic C-H bonds of the isobutyl group. nih.govresearchgate.net

Expected Characteristic Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic |

| 2960 - 2850 | C-H stretching | Aliphatic (isobutyl) |

| 1600 - 1450 | C=C stretching | Aromatic Ring |

| 1250 - 1200 | Asymmetric C-O-C stretching | Acetal (B89532)/Ether (Dioxole) |

| 1050 - 1000 | Symmetric C-O-C stretching | Acetal/Ether (Dioxole) |

| 950 - 800 | C-H out-of-plane bending | Aromatic (substitution pattern) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise data on bond lengths, bond angles, and torsion angles, offering definitive insights into the molecule's conformation and configuration. Furthermore, it reveals how molecules pack together in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds and π–π stacking.

While specific crystallographic data for 2-(2-Methylpropyl)-2H-1,3-benzodioxole is not prominently available in published literature, extensive research has been conducted on various derivatives of the 1,3-benzodioxole (B145889) scaffold. These studies serve as a valuable reference for understanding the structural characteristics of this class of compounds. For instance, the crystal structure of 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole has been determined, revealing key structural features. nih.gov In this derivative, the benzothiazole (B30560) unit is nearly planar with the benzodioxole moiety, and the dioxole ring itself adopts a flattened envelope conformation. nih.gov The crystal packing is stabilized by π–π interactions and short intermolecular contacts. nih.gov

Another analyzed derivative, 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, crystallizes with two independent molecules in the asymmetric unit, where the substituted benzene (B151609) ring holds an equatorial position relative to the chair-conformed 1,3-dithiane (B146892) ring. researchgate.net The analysis of such derivatives demonstrates the utility of X-ray crystallography in elucidating the fine structural details of complex heterocyclic systems based on the 1,3-benzodioxole core.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₉NO₂S |

| Molecular Weight | 255.28 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.3356 (2) |

| b (Å) | 16.3222 (5) |

| c (Å) | 22.0471 (7) |

| Volume (ų) | 2279.91 (12) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 293 |

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the analysis of 2-(2-Methylpropyl)-2H-1,3-benzodioxole and its derivatives, enabling both the assessment of sample purity and the separation of closely related isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. For purity assessment of 1,3-benzodioxole derivatives, reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. The retention time of the main compound relative to any impurities allows for accurate purity determination.

Furthermore, HPLC is a powerful tool for isomer separation. Chiral HPLC, using a chiral stationary phase (CSP), can be employed to separate enantiomers. An alternative approach involves derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column. For example, a derivative of 1,3-benzodioxole, (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid, has been successfully used as a CDA for the chiral analysis and separation of β-blockers, demonstrating the utility of this scaffold in enantioselective analysis. koreascience.kr The high agreement between results from HPLC and NMR methods confirmed the reliability of this approach for determining chiral purity. koreascience.kr

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for analyzing the volatile and semi-volatile compounds often found in samples of 1,3-benzodioxole derivatives. jmchemsci.comjmchemsci.com In GC, the sample is vaporized and separated based on boiling point and affinity for the stationary phase within a capillary column. lcms.cz The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for highly confident identification. lcms.cz

This technique is exceptionally useful for purity assessment by detecting and identifying trace impurities, including residual solvents, starting materials, or byproducts from synthesis. It is also effective for separating structural isomers that have different retention times under specific chromatographic conditions. The selection of the GC column and temperature program is critical for achieving optimal separation. mdpi.com

| Parameter | Value |

|---|---|

| GC System | Agilent 8890 GC |

| MS System | Agilent 7250 GC/Q-TOF |

| Column | Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm |

| Injection Mode | Splitless (1 µL) |

| Inlet Temperature | Programmed: 65 °C to 280 °C |

| Carrier Gas | Helium (1 mL/min constant flow) |

| Oven Program | 45 °C (2 min), ramp 12 °C/min to 325 °C (11 min hold) |

| MS Source Temperature | 200 °C |

| Mass Range | 50 to 1000 m/z |

Theoretical and Computational Chemistry Applied to 2 2 Methylpropyl 2h 1,3 Benzodioxole

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into electron distribution, bond strengths, and molecular orbital energies.

Density Functional Theory (DFT) Calculations

For a molecule like 2-(2-Methylpropyl)-2H-1,3-benzodioxole, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. A common approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. Such calculations would yield key energetic and structural parameters.

Hypothetical Data Table: Calculated Thermodynamic Properties (DFT B3LYP/6-311++G(d,p))

| Property | Value | Unit |

| Total Energy | Data not available | Hartrees |

| Enthalpy | Data not available | Hartrees |

| Gibbs Free Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

Molecular Orbital Analysis and Charge Distribution

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. Natural Bond Orbital (NBO) analysis would further elucidate the charge distribution on individual atoms, revealing sites susceptible to electrophilic or nucleophilic attack.

Hypothetical Data Table: Frontier Molecular Orbital Energies

| Orbital | Energy | Unit |

| HOMO | Data not available | eV |

| LUMO | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

Conformational Analysis and Molecular Dynamics Simulations

The isobutyl group attached to the dioxole ring introduces conformational flexibility. A systematic conformational search, potentially using molecular mechanics or semi-empirical methods followed by DFT optimization of the lowest energy conformers, would be necessary to identify the most stable three-dimensional structures. Molecular dynamics (MD) simulations could then provide insights into the dynamic behavior of the molecule over time, including the flexibility of the isobutyl chain and potential puckering of the dioxole ring.

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) calculations could predict the UV-Vis absorption spectra, identifying the electronic transitions responsible for any observed peaks. Calculations of vibrational frequencies from DFT are routinely used to assign experimental Infrared (IR) and Raman spectra. Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, aiding in the structural elucidation of the compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational methods can be used to explore potential reaction pathways for the synthesis or degradation of 2-(2-Methylpropyl)-2H-1,3-benzodioxole. By locating transition state structures and calculating activation energies, researchers can gain a deeper understanding of the reaction kinetics and thermodynamics. This can be particularly useful for predicting reaction outcomes and optimizing reaction conditions.

Structure-Reactivity Relationship (SRR) Studies

By systematically modifying the structure of 2-(2-Methylpropyl)-2H-1,3-benzodioxole in silico and calculating various electronic and structural descriptors, it would be possible to establish quantitative structure-reactivity relationships (QSRR). These studies could correlate properties like the HOMO-LUMO gap, atomic charges, or molecular electrostatic potential with observed or predicted reactivity, providing a framework for designing related molecules with desired chemical properties.

Chemoinformatics and Database Mining for Related Structures

Chemoinformatics provides essential methodologies for the systematic analysis of chemical compounds, leveraging computational tools to explore vast chemical databases. For a specific molecule like 2-(2-Methylpropyl)-2H-1,3-benzodioxole, where publicly available experimental data is sparse, chemoinformatic approaches and database mining are invaluable for predicting its physicochemical properties, potential biological activities, and for identifying structurally related compounds that may have been studied in greater detail. This section explores the application of these computational techniques to understand the chemical space surrounding 2-(2-Methylpropyl)-2H-1,3-benzodioxole.

The process begins with querying large chemical databases such as PubChem, ChEMBL, and the CompTox Chemicals Dashboard. These repositories house a wealth of information, including chemical structures, physicochemical properties, and often, bioactivity data from high-throughput screening and medicinal chemistry studies. parssilico.comedinformatics.com By performing structure and substructure searches, it is possible to identify analogs of the target compound.

A structural similarity search for 2-(2-Methylpropyl)-2H-1,3-benzodioxole in chemical databases reveals a number of related molecules. The Tanimoto coefficient is a common metric used to quantify the degree of similarity between molecular fingerprints, with scores ranging from 0 (no similarity) to 1 (identical structures). The table below presents a selection of compounds structurally related to 2-(2-Methylpropyl)-2H-1,3-benzodioxole, retrieved from such database searches. These related structures can serve as a basis for inferring the properties of the target compound through Quantitative Structure-Activity Relationship (QSAR) modeling or other predictive methods.

| Compound Name | Database ID | Molecular Formula | Molecular Weight (g/mol) | Notes |

|---|---|---|---|---|

| 2-(2-Methylpropyl)-1,3-benzodioxol-5-ol | PubChem CID: 175288197 | C11H14O3 | 194.23 | Contains a hydroxyl group on the benzene (B151609) ring. nih.gov |

| 2-Methyl-2-(2-methylpropyl)-2H-1,3-benzodioxole | DTXSID80504238 | C12H16O2 | 192.25 | Features an additional methyl group on the dioxole ring. |

| 1,3-Benzodioxole (B145889) | PubChem CID: 9229 | C7H6O2 | 122.12 | The parent scaffold of the compound family. nih.gov |

| Isosafrole | NIST WebBook: 120-58-1 | C10H10O2 | 162.19 | A naturally occurring isomer of safrole with a propenyl group. nist.gov |

| 2,2-Difluoro-1,3-benzodioxole | PubChem CID: 74103 | C7H4F2O2 | 158.10 | A derivative with fluorine atoms on the dioxole ring. nih.gov |

Once a set of related compounds is identified, various chemoinformatic tools can be employed to analyze their properties and predict the characteristics of the target molecule. These software packages can calculate a wide range of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. Descriptors can be constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), or 3D-based (related to molecular shape and electronic properties). These descriptors form the basis for building predictive models. parssilico.com

The following table lists several key chemoinformatic databases and software tools that are instrumental in the analysis of chemical structures like 2-(2-Methylpropyl)-2H-1,3-benzodioxole. Many of these tools are open-source, promoting accessibility and collaboration in computational chemistry research. github.iodotmatics.com

| Tool/Database | Primary Function | Developer/Provider | Access Type |

|---|---|---|---|

| PubChem | Chemical substance and bioactivity database | National Center for Biotechnology Information (NCBI) | Open Access |

| ChEMBL | Database of bioactive molecules with drug-like properties | European Molecular Biology Laboratory (EMBL-EBI) | Open Access edinformatics.com |

| RDKit | Open-source cheminformatics toolkit for molecule processing | Open Source Community | Open Source neovarsity.org |

| Open Babel | Chemical toolbox for format conversion and data analysis | Open Source Community | Open Source parssilico.com |

| Avogadro | Advanced molecular editor and visualizer | Open Source Community | Open Source avogadro.cc |

| PyMOL | Molecular visualization system | Schrödinger, LLC | Proprietary (Free for educational use) unm.edu |

| Molinspiration | Calculation of molecular properties and bioactivity prediction | Molinspiration Cheminformatics | Free Web Tools/Commercial molinspiration.com |

By mining the data associated with the related structures identified in the first table, and applying the tools listed in the second, researchers can construct QSAR models. These models establish a mathematical relationship between the structural features (descriptors) of the molecules and their observed biological activity or properties. Such models can then be used to predict the activity of 2-(2-Methylpropyl)-2H-1,3-benzodioxole, guiding further experimental investigation. For instance, if several structurally similar compounds with known cyclooxygenase (COX) inhibitory activity are found, a QSAR model could be developed to predict whether 2-(2-Methylpropyl)-2H-1,3-benzodioxole is also likely to be a COX inhibitor. nih.gov

Exploration of Biological Activities and Biochemical Interactions of 2 2 Methylpropyl 2h 1,3 Benzodioxole in in Vitro Research Models

In Vitro Biological Screening Methodologies

In vitro biological screening of a compound like 2-(2-Methylpropyl)-2H-1,3-benzodioxole would typically involve a battery of assays to determine its cytotoxic and other biological effects. A common initial step is the use of cell viability assays, such as the MTS assay, on various cell lines to determine the concentration-dependent effects on cell growth and proliferation. Further screening might involve assays to assess specific cellular processes or molecular targets. For other benzodioxole derivatives, these have included cyclooxygenase (COX) inhibition assays to evaluate anti-inflammatory potential.

Investigations of Pro-Apoptotic Properties in Research Cell Lines

While various derivatives of 1,3-benzodioxole (B145889) have been investigated for their ability to induce apoptosis in cancer cell lines, no specific studies were identified for 2-(2-Methylpropyl)-2H-1,3-benzodioxole. Research on related compounds suggests that the benzodioxole moiety can be a key feature for pro-apoptotic activity.

Mechanism of Apoptosis Induction at the Cellular Level

For other benzodioxole compounds, the induction of apoptosis has been observed through morphological changes in cells and the use of staining techniques that identify apoptotic cells. The general mechanisms often involve either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways of apoptosis. However, the specific pathway initiated by 2-(2-Methylpropyl)-2H-1,3-benzodioxole has not been elucidated due to a lack of research.

Downstream Molecular Pathway Analysis (e.g., caspase activation, mitochondrial membrane potential)

Investigations into the pro-apoptotic mechanisms of other benzodioxole derivatives have included the analysis of downstream molecular events. For instance, some studies have shown that certain benzodioxole compounds can cause a disturbance in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. The activation of caspases, which are crucial executioner enzymes in apoptosis, is another common area of investigation for bioactive compounds. However, no data is available regarding the effect of 2-(2-Methylpropyl)-2H-1,3-benzodioxole on caspase activation or mitochondrial membrane potential.

Enzyme Modulation Studies (e.g., inhibition, activation)

The 1,3-benzodioxole chemical scaffold is known to interact with various enzymes. For example, some synthetic benzodioxole derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory activity. The nature and position of substituents on the benzodioxole ring play a crucial role in determining the potency and selectivity of enzyme inhibition. There is currently no published research on the specific enzyme modulation activities of 2-(2-Methylpropyl)-2H-1,3-benzodioxole.

Receptor-Ligand Interaction Studies in In Vitro Systems

Receptor-ligand binding assays are fundamental in pharmacological research to determine if a compound interacts with specific cellular receptors. These assays often use radiolabeled ligands to assess the binding affinity of a test compound to a receptor of interest. While other molecules containing the benzodioxole core have been studied for their interaction with various receptors, there is no available data from in vitro receptor-ligand interaction studies for 2-(2-Methylpropyl)-2H-1,3-benzodioxole.

Cellular Permeability and Intracellular Distribution in Model Systems

Understanding the ability of a compound to cross cell membranes and its subsequent distribution within the cell is critical for evaluating its potential biological activity. In vitro models, such as cell monolayers, are often used to assess cellular permeability. The lipophilicity and structural characteristics of a molecule, including the presence of the benzodioxole ring and the 2-methylpropyl substituent, would influence these properties. However, no experimental data on the cellular permeability or intracellular distribution of 2-(2-Methylpropyl)-2H-1,3-benzodioxole is currently available in the scientific literature.

High-Throughput Screening (HTS) Methodologies for Novel Biological Activities.

Following a comprehensive review of scientific literature and chemical databases, no specific studies utilizing high-throughput screening (HTS) methodologies for the investigation of novel biological activities of the compound 2-(2-Methylpropyl)-2H-1,3-benzodioxole were identified. While the broader class of 1,3-benzodioxole derivatives has been the subject of various biological and pharmacological research, leading to the discovery of activities such as anticancer, anti-inflammatory, and antioxidant effects, data pertaining specifically to the high-throughput screening of 2-(2-Methylpropyl)-2H-1,3-benzodioxole is not available in the public domain.

The absence of such data precludes the presentation of detailed research findings and the generation of interactive data tables as requested. The scientific community has not yet published research that would fall under the scope of this specific section for this particular compound.

Advanced Research Applications and Future Directions for 2 2 Methylpropyl 2h 1,3 Benzodioxole

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The 1,3-benzodioxole (B145889) framework is a key structural motif in a wide array of complex and biologically active molecules, including alkaloids, pharmaceuticals, and agrochemicals. researchgate.netwikipedia.org Consequently, substituted benzodioxoles like 2-(2-Methylpropyl)-2H-1,3-benzodioxole are valuable as synthetic intermediates. The core structure can be viewed as a protected catechol, which can be unmasked under specific conditions to allow for further chemical transformations.

The presence of the 2-methylpropyl (isobutyl) group at the C2 position of the dioxole ring introduces specific steric and electronic properties that can be leveraged in multi-step syntheses. This non-polar side chain can influence the molecule's solubility in organic solvents and its orientation during reactions. Benzodioxole derivatives serve as crucial precursors in the synthesis of pharmacologically active agents, such as anticonvulsants and antitumor compounds. mdpi.com For instance, the synthesis of N-{[2H-1,3-benzodioxol-5-yl]methyl}-2-(2,2,2-trichloroacetamido)benzamide highlights the use of the benzodioxole moiety as a building block for more complex structures with potential therapeutic applications. mdpi.com Similarly, the benzodioxole unit is integral to the synthesis of chalcones that are investigated for their bioactivity. mdpi.com

Table 1: Examples of Complex Molecules Synthesized from Benzodioxole Intermediates

| Class of Compound | Specific Example | Importance |

|---|---|---|

| Alkaloids | Berberine, Sanguinarine | Broad-spectrum medicinal and pesticidal action researchgate.net |

| Pharmaceuticals | Stiripentol, Etoposide | Antiepileptic and anticancer agents researchgate.netmdpi.com |

Potential in Materials Science Research (e.g., polymers, functional materials)

While the application of benzodioxoles in materials science is a less explored area compared to pharmaceuticals, the electronic nature of the scaffold suggests potential utility in the development of novel functional materials. The electron-rich aromatic system of the benzodioxole ring could be incorporated into the backbone of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The 2-(2-Methylpropyl)-2H-1,3-benzodioxole molecule could be functionalized on the aromatic ring, for example, through halogenation followed by cross-coupling reactions, to enable its polymerization. The isobutyl group could enhance the solubility of the resulting polymer, which is a critical factor for solution-based processing of organic electronic devices. Furthermore, the inherent photophysical properties of the benzodioxole ring system could be tuned by derivatization to create materials with specific absorption and emission characteristics for use as sensors or in optical data storage.

Contribution to Agrochemical Research (e.g., as a scaffold for novel agents)

The benzodioxole moiety has a well-established history in agrochemical research. researchgate.net Many compounds containing the methylenedioxyphenyl group are found in pesticides. wikipedia.org One of the most notable roles is as an insecticide synergist. These compounds can inhibit cytochrome P-450 enzymes in insects, which are responsible for metabolizing and detoxifying insecticides. chemicalbook.com This inhibition enhances the efficacy and duration of action of the primary insecticide.

More recently, research has demonstrated the potential of 1,3-benzodioxole derivatives as plant growth regulators. A series of N-(benzo[d] researchgate.netacs.orgdioxol-5-yl)-2-(one-benzylthio)acetamides were designed and synthesized, with some compounds showing excellent root growth-promoting activity by acting as potent auxin receptor agonists. nih.govresearchgate.net

2-(2-Methylpropyl)-2H-1,3-benzodioxole can serve as a versatile scaffold for the development of new agrochemicals. By modifying the aromatic ring or the isobutyl group, libraries of new compounds can be generated and screened for various activities, including:

Pesticidal/Herbicidal Activity: As a core for new active ingredients. researchgate.net

Synergistic Activity: To enhance the effectiveness of existing pesticides.

Plant Growth Regulation: As novel agents to improve crop yields. nih.govresearchgate.net

Interdisciplinary Research with Biotechnology and Nanotechnology

The intersection of benzodioxole chemistry with biotechnology and nanotechnology opens up exciting new research avenues. The diverse biological activities reported for benzodioxole derivatives, including anticancer, anti-inflammatory, and neuroprotective effects, make them attractive candidates for biotechnological applications such as drug discovery and development. mdpi.comacs.orgnih.gov

In the realm of nanotechnology, functionalized nanoparticles are being developed for targeted drug delivery and diagnostics. nih.govnih.gov The 2-(2-Methylpropyl)-2H-1,3-benzodioxole molecule could be tethered to the surface of nanoparticles (e.g., gold, silica (B1680970), or polymeric nanoparticles) to create novel nanomaterials. The benzodioxole moiety could serve as a targeting ligand or as the active therapeutic agent itself. The lipophilic isobutyl group could facilitate interaction with cell membranes or improve the loading of the compound into hydrophobic nanoparticle cores. Such "functionalized-nanoparticles" represent a key strategy in nanobiotechnology for enhancing the delivery of biomolecules and drugs to specific tissues or organs. nih.gov

Unexplored Reactivity and Derivatization Opportunities

The 2-(2-Methylpropyl)-2H-1,3-benzodioxole molecule offers several sites for chemical modification, providing access to a wide range of derivatives with potentially new properties. The aromatic ring is activated by the electron-donating dioxole group, making it susceptible to electrophilic aromatic substitution reactions. The C2 position on the dioxole ring is a quaternary carbon, which limits some direct reactions at that site but also provides stability.

Key opportunities for derivatization include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can introduce functional groups onto the benzene (B151609) ring. The regioselectivity of these reactions would be directed by the dioxole group.

Modification of the Isobutyl Group: While chemically robust, the isobutyl group could potentially be functionalized through free-radical reactions under specific conditions.

Ring-Opening Reactions: Under certain acidic or reductive conditions, the dioxole ring can be opened to yield substituted catechols, which are themselves valuable synthetic intermediates.

Table 2: Potential Derivatization Reactions for 2-(2-Methylpropyl)-2H-1,3-benzodioxole

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Nitrated benzodioxole derivative |

| Bromination | Br₂ / FeBr₃ | Brominated benzodioxole derivative |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acylated benzodioxole derivative |

Challenges and Perspectives in Benzodioxole Chemistry Research

Despite the vast potential of benzodioxole derivatives, their research and development are not without challenges. A significant hurdle in the synthesis of substituted benzodioxoles is achieving high regioselectivity during the functionalization of the aromatic ring. researchgate.net The activating nature of the dioxole ring can lead to mixtures of products, complicating purification and reducing yields. Another challenge is the stability of the dioxole ring itself, which can be sensitive to strongly acidic or oxidative conditions. Furthermore, the use of some benzodioxole precursors is regulated due to their potential use in the illicit synthesis of controlled substances, which can present logistical and legal challenges for researchers. sciencemadness.org

The future of benzodioxole chemistry research is promising. The development of modern catalytic methods, such as palladium-catalyzed direct C-H arylation, offers more efficient and selective pathways for functionalizing the benzodioxole core. researchgate.net The integration of computational chemistry, including molecular docking studies, can accelerate the discovery of new benzodioxole derivatives with targeted biological activities, as demonstrated in the search for COX inhibitors and auxin agonists. researchgate.netnih.gov The continued exploration of this versatile scaffold is expected to yield novel compounds with significant applications in medicine, agriculture, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。